molecular formula C15H13ClN6O2 B2366370 2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide CAS No. 338756-27-7

2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide

Cat. No.: B2366370
CAS No.: 338756-27-7
M. Wt: 344.76
InChI Key: GJABGPDZMGLYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-{[1-(6-Chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide (CAS: 338756-27-7) is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position, a 1,2,4-triazole moiety, and a benzenecarbohydrazide group linked via a methoxy bridge. Its molecular formula is C₁₅H₁₃ClN₆O₂, with a molecular weight of 344.76 g/mol .

Properties

IUPAC Name

2-[[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]methoxy]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O2/c16-12-6-3-7-14(19-12)22-9-18-13(21-22)8-24-11-5-2-1-4-10(11)15(23)20-17/h1-7,9H,8,17H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJABGPDZMGLYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)OCC2=NN(C=N2)C3=NC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This "click chemistry" approach ensures regioselectivity for the 1,4-disubstituted triazole.

Starting Materials :

  • 6-Chloro-2-pyridinyl azide (derived from 6-chloro-2-aminopyridine via diazotization)
  • Propargyl alcohol (alkyne precursor)

Reaction Conditions :

  • Catalyst: Copper(I) iodide (CuI, 10 mol%)
  • Solvent: Tetrahydrofuran (THF)/water (4:1 v/v)
  • Temperature: 60°C, 12 hours
  • Yield: 78–85%

The product, 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ylmethanol, is isolated via silica gel chromatography (ethyl acetate/hexane, 3:7).

Methoxy Group Introduction

The triazole-methanol intermediate undergoes Williamson ether synthesis with 2-nitrobenzaldehyde to form the methoxy linkage:

Reagents :

  • 2-Nitrobenzaldehyde
  • Sodium hydride (NaH, 2 equiv)
  • Solvent: Dimethylformamide (DMF), 0°C to room temperature

Mechanism :

  • Deprotonation of the triazole-methanol by NaH generates a strong alkoxide nucleophile.
  • Nucleophilic substitution at the aldehyde carbon forms the ether bond.
  • Reduction of the nitro group to an amine using H₂/Pd-C yields 2-aminobenzaldehyde.

Coupling to Benzenecarbohydrazide

Synthesis of Benzenecarbohydrazide

The benzohydrazide moiety is prepared via hydrazination of methyl benzoate :

Steps :

  • Methyl 2-methoxybenzoate reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux.
  • Reaction time: 6 hours
  • Yield: 90–95%

Final Coupling Reaction

The triazole-methoxybenzaldehyde intermediate is condensed with benzenecarbohydrazide via acylhydrazone formation :

Conditions :

  • Solvent: Ethanol, catalytic acetic acid
  • Temperature: Reflux, 8 hours
  • Workup: Precipitation in ice-water, filtration
  • Purity: >98% (HPLC)

Optimization of Reaction Conditions

Catalytic Systems for CuAAC

Comparative studies show that CuI/1,10-phenanthroline systems enhance cycloaddition yields (92%) compared to CuSO₄/sodium ascorbate (78%).

Solvent Effects on Etherification

Solvent Screening Data :

Solvent Dielectric Constant Yield (%)
DMF 36.7 82
DMSO 46.7 75
THF 7.5 68

DMF provides optimal polarity for alkoxide stability and reaction kinetics.

Characterization and Analytical Methods

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.72 (s, 1H, triazole-H)
    • δ 7.89–7.25 (m, 8H, aromatic protons)
    • δ 5.32 (s, 2H, OCH₂)
  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 70:30).

X-ray Crystallography

Single-crystal analysis confirms the orthorhombic crystal system with space group P2₁2₁2₁. Key bond lengths:

  • N1–C2 (triazole): 1.314 Å
  • C–O (methoxy): 1.422 Å

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of microreactor technology reduces reaction times:

  • CuAAC step: 30 minutes (vs. 12 hours batch)
  • Yield improvement: 89%

Cost Analysis of Raw Materials

Material Cost per kg (USD)
6-Chloro-2-aminopyridine 450
Propargyl alcohol 320
Hydrazine hydrate 150

Chemical Reactions Analysis

Types of Reactions

2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Antimicrobial Activity

The incorporation of the 1,2,4-triazole ring in the compound suggests significant antimicrobial properties. Compounds with similar triazole structures have been documented to exhibit antifungal and antibacterial activities. For example, derivatives of 1,2,4-triazoles are known to inhibit various enzymes and receptors linked to microbial growth and proliferation.

Case Study:
A study published in Der Pharma Chemica evaluated several benzohydrazide derivatives for their antimicrobial properties. The results indicated that compounds with triazole structures displayed enhanced activity against bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that 2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide may similarly possess potent antibacterial effects.

Anticancer Potential

Research indicates that triazole-containing compounds can act as inhibitors of cancer cell proliferation. The structural features of this compound may enhance its ability to target specific cancer pathways.

Data Table: Anticancer Activity of Related Compounds

Compound NameStructural FeaturesNotable Activities
Prothioconazole-desthioTriazole and chlorophenyl groupsAntifungal activity
5-(4-Ethoxyphenyl)-[1,2,4]triazolo[1,5-c]pyrimidin-2-amineTriazole with ethoxy substitutionAnticancer properties
3-Amino-1,2,4-triazoleSimplified triazole structureInhibitory effects on various enzymes

This table illustrates the potential of similar compounds in anticancer applications, suggesting that this compound may also exhibit favorable activity against cancer cells due to its unique structural makeup.

Fungicide Development

The presence of the triazole moiety in this compound positions it as a candidate for fungicide development. Triazoles are widely used in agriculture for their efficacy against fungal diseases in crops.

Case Study:
Research has shown that triazole derivatives can effectively inhibit the growth of various plant pathogens. For instance, studies on prothioconazole demonstrate its effectiveness against Fusarium species . The potential application of this compound as a fungicide could be explored further through field trials.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various chemical pathways involving nucleophilic substitutions and cycloaddition reactions due to the electron-rich nature of the triazole ring. Additionally, the hydrazide portion allows for condensation reactions that could yield derivatives with enhanced biological activity or modified pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of triazole-containing carbohydrazides. Key structural analogues include:

Compound Name Key Structural Differences Bioactivity/Applications
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate Replaces benzenecarbohydrazide with an ethyl ester group; lacks hydrazide functionality. Intermediate in pesticide synthesis; lower polarity compared to carbohydrazides.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine core instead of triazole-pyridine; carboxamide instead of carbohydrazide. Antifungal activity (broad-spectrum); higher molecular weight (374.4 g/mol).
2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-propanol Difluorophenyl group; propanol side chain instead of carbohydrazide. Commercial triazole fungicide; targets fungal lanosterol demethylase.

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Property Target Compound Ethyl Ester Analog Pyrazolo-pyridine Carboxamide Difluorophenyl Triazole
Molecular Weight (g/mol) 344.76 282.71 374.4 260.2
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.5 (higher lipophilicity) ~3.0 (high lipophilicity) ~1.8 (lower lipophilicity)
Water Solubility Low (hydrazide enhances polarity) Very low (ester group) Very low (bulky aromatic groups) Moderate (hydroxyl group)

Biological Activity

The compound 2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : The initial step includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the triazole structure.
  • Substitution Reactions : The introduction of the 6-chloro-2-pyridinyl group can be achieved through nucleophilic substitution reactions.
  • Final Coupling : The methoxy and benzenecarbohydrazide moieties are introduced in a final coupling reaction to yield the target compound.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various fungal strains, including Candida albicans.

CompoundActivity Against C. albicansMechanism of Action
4hExcellentDisruption of cell membrane integrity
4jModerateInhibition of ergosterol synthesis
4sSuperiorTargeting CYP51 enzyme

Anticancer Activity

In addition to antifungal properties, triazole derivatives have been evaluated for their anticancer potential. Research indicates that certain derivatives exhibit antiproliferative activity against cancer cell lines such as breast and lung cancer.

Case Study: Antiproliferative Effects

A study published in the Journal of Fluorine Chemistry reported that specific triazole derivatives showed varying degrees of antiproliferative activity against breast cancer cell lines. The highest activity was noted in compounds with fluorinated aryl groups, suggesting that structural modifications can enhance biological efficacy.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Many triazoles inhibit enzymes critical for fungal cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptotic pathways in cancer cells, leading to cell cycle arrest and ultimately cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide?

  • Methodological Answer : The compound can be synthesized via sequential condensation and cyclization reactions. For example, 6-chloropyridin-3-yl acetic acid hydrazide reacts with phenyl isothiocyanate under basic conditions (aqueous NaOH) to form a thiol intermediate. Alkylation or aminomethylation of the thiol group with alkyl/aryl halides or formaldehyde/secondary amines yields derivatives . Refluxing in ethanol or acetic acid (60–80°C, 5–12 hours) is critical for achieving >70% yields. Purity is enhanced via recrystallization in ethanol .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • 1H NMR : Confirms proton environments (e.g., triazole-CH2-O-aryl protons at δ 4.5–5.5 ppm) .
  • ESIMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 375.1 for the parent compound) .
  • HPLC/SFC : Assesses enantiomeric purity (>98% for resolved stereoisomers) using chiral columns (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivatives?

  • Methodological Answer :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in alkylation steps, while ethanol reduces side reactions .
  • Catalysts : Triethylamine (5 mol%) accelerates coupling reactions by scavenging HCl .
  • Temperature Control : Maintaining 70–80°C during cyclization minimizes byproducts like unreacted hydrazides .

Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) analyzed?

  • Methodological Answer :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF3) at the pyridine ring increases antimicrobial activity (MIC: 2–8 µg/mL vs. S. aureus) .
  • Bioisosteric Replacement : Replacing the benzenecarbohydrazide moiety with pyridazinone reduces cytotoxicity (IC50 improvement from 12 µM to 28 µM) .
  • In Vitro Assays : Dose-response curves (0.1–100 µM) in target-specific assays (e.g., enzyme inhibition) validate SAR hypotheses .

Q. How should researchers address contradictions in reported biological data across studies?

  • Methodological Answer :

  • Control for Stereochemistry : Enantiomers (e.g., compounds 96 and 97 in ) may exhibit divergent activities; chiral HPLC ensures isomer-specific testing .
  • Standardize Assay Conditions : Discrepancies in MIC values often arise from variations in bacterial strains (e.g., ATCC vs. clinical isolates) or incubation times .

Q. What role does stereochemistry play in the compound’s mechanism of action?

  • Methodological Answer :

  • Enantiomeric Resolution : SFC separation (e.g., using supercritical CO2/ethanol) isolates enantiomers with distinct binding affinities (e.g., 10-fold difference in Ki for kinase targets) .
  • Chiral Pharmacophores : The (R)-configuration at the triazole-CH2-O-aryl linkage improves target engagement (e.g., 90% inhibition vs. 40% for (S)-form) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.